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Introduction

The inducible Human Artificial Chromosome (iHAC) vector represents a significant
advancement in gene delivery technology, offering a stable, non-integrating platform for
expressing large or multiple transgenes in mammalian cells.[1][2] Unlike viral vectors, HACs
exist as independent chromosomes within the host cell nucleus, mitigating the risks of
insertional mutagenesis and gene silencing often associated with genomic integration.[2][3]
Their ability to carry large DNA fragments, up to several megabases, allows for the introduction
of entire genomic loci with their native regulatory elements.[2] This makes the iHAC system an
invaluable tool for a range of applications, including cell line engineering, gene function studies,
drug discovery, and the development of cell-based therapies.[4]

This document provides detailed protocols for the transfer of an iHAC vector from a donor cell
line (typically CHO cells) to a recipient human cell line using Microcell-Mediated Chromosome
Transfer (MMCT), followed by methods for selection and validation of the resulting transgenic
cell lines.

Key Experimental Protocols
Protocol 1: Preparation of Donor Cells and Microcell
Formation
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This protocol describes the induction of micronuclei in the iHAC-containing donor CHO cell
line, which is the first step in preparing for chromosome transfer.

Materials:

iHAC-containing CHO donor cells

Culture medium (e.g., Ham's F-12 with 10% FBS)

Colcemid solution (10 pg/mL)

Cytochalasin B solution (10 mg/mL in DMSO)

Serum-free culture medium

Trypsin-EDTA
Procedure:

e Cell Seeding: Seed the iIHAC-containing CHO donor cells in multiple T-75 flasks and grow
them to 80-90% confluency.

e Micronucleation Induction: Replace the culture medium with fresh medium containing
Colcemid to a final concentration of 0.1 pg/mL. Incubate the cells for 48 hours to induce
micronuclei formation.

e Enucleation:

o Prepare an enucleation medium by adding Cytochalasin B to serum-free medium to a final
concentration of 10 pg/mL.

o Wash the cells with PBS and trypsinize them to create a single-cell suspension.

o Centrifuge the cell suspension and resuspend the pellet in the prepared enucleation
medium.

o |Incubate for 30 minutes at 37°C.
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e Microcell Isolation:
o Load the cell suspension onto a discontinuous Percoll gradient.
o Centrifuge at 20,000 x g for 60 minutes at 37°C.
o Carefully collect the layer containing the microcells.

 Purification: Wash the collected microcells with serum-free medium to remove residual
Percoll and Cytochalasin B. The purified microcells are now ready for fusion with recipient
cells.

Protocol 2: Microcell-Mediated Chromosome Transfer
(MMCT)

This protocol details the fusion of purified microcells with the target recipient human cell line.

Materials:

Purified microcells from Protocol 1

e Recipient human cells (e.g., HT1080, HEK293)

e Phytohemagglutinin-P (PHA-P)

o Polyethylene glycol (PEG) 1500

o Serum-free culture medium

e Complete culture medium for recipient cells

e Selection agent (e.g., G418, Blasticidin S, depending on the iHAC vector's selection marker)
Procedure:

» Prepare Recipient Cells: Seed recipient cells in T-25 flasks or 6-well plates and grow to 70-
80% confluency.
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¢ Cell Adhesion:

o

On the day of fusion, wash the recipient cells with serum-free medium.

[¢]

Add a suspension of purified microcells to the recipient cells.

[¢]

Add PHA-P to a final concentration of 100 ug/mL to agglutinate the microcells to the
recipient cell surface.

Incubate for 15-20 minutes at 37°C.

o

e Cell Fusion:

o Carefully remove the medium and add a 50% (w/v) solution of PEG 1500 for exactly 1-2
minutes to induce fusion.

o Gently wash the cells three times with serum-free medium to remove all traces of PEG.
o Add complete culture medium to the cells.
e Recovery: Incubate the cells for 24-48 hours to allow for recovery and chromosome transfer.

o Selection: After the recovery period, replace the medium with a complete culture medium
containing the appropriate selection agent.

o Clonal Expansion: Continue to culture the cells, changing the selection medium every 3-4
days, until resistant colonies appear (typically 2-3 weeks). Isolate and expand individual
colonies for further analysis.

Protocol 3: Validation of IHAC Transfer and Transgene
Expression

This protocol describes methods to confirm the successful transfer of the iIHAC and analyze the
expression of the transgene.

Materials:

e Genomic DNA isolation kit
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e PCR primers specific for a gene on the iHAC

o Fluorescence in situ Hybridization (FISH) probes (e.g., human Cot-1 DNA for the HAC
backbone, and a specific probe for the inserted gene cassette)

o DAPI stain
o RNA isolation kit
o CcDNA synthesis kit

e Primers for quantitative real-time PCR (QRT-PCR) for the transgene and a housekeeping
gene (e.g., GAPDH)

Procedure:
e Genomic PCR:
o Isolate genomic DNA from expanded clones.

o Perform PCR using primers specific for a unique sequence on the iHAC (e.g., the
selection marker or transgene). The presence of a PCR product of the correct size
indicates the presence of the iHAC.

e Fluorescence in situ Hybridization (FISH):
o Prepare metaphase chromosome spreads from the selected clones.

o Perform FISH using a digoxigenin-labeled probe for the HAC backbone (e.g., alphoid
satellite DNA) and a biotin-labeled probe for the transgene cassette.[5]

o Counterstain the chromosomes with DAPI.

o Visualize using a fluorescence microscope. A separate, small chromosome signal positive
for both probes confirms the autonomous presence of the iIHAC.[5]

e Quantitative Real-Time PCR (gRT-PCR) for Expression Analysis:
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Isolate total RNA from the validated clones.

[e]

(¢]

Synthesize cDNA from the RNA.

[¢]

Perform qRT-PCR using primers for the transgene and a reference housekeeping gene.

Analyze the relative expression level of the transgene. Transcript levels can be

[¢]

standardized to the housekeeping gene to compare expression across different clones.[5]

Data Presentation

The following table summarizes representative quantitative data from experiments involving
iIHAC vectors, demonstrating the efficiency of transfer and the levels of transgene expression

that can be achieved.
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Parameter Method Cell Line Vector Result Reference
Colony
MMCT ] ) 1x1074-1x
o Formation HFL-1 iIHAC/X53 [5]
Efficiency 10-3
Assay
Stable and
comparable
expression of
KIf4, c-Myc,
Transgene ) Sox2, and
_ gRT-PCR CHO iHAC/X53 _ [5]
Expression Oct4 relative
to a control
vector
(IHAC2/mp25
).
HAC vector
) maintained
iHAC/X53, _
Vector FISH CHO, independentl
. _ 21HAC, tet-O [2][5]
Stability Analysis HT1080 HAC y from host
chromosome
s.
Successful
replacement
] of a pre-
Recombinase i
) ) integrated
Gene -Mediated _ HAC with _
) Human iPS cassette with
Insertion Cassette dual RMCE _ _ [6]
o Cells ] an incoming
Efficiency Exchange sites
vector,
(RMCE)

confirmed by
fluorescence

change.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental

processes and logical relationships involved in using the iHAC vector system.
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Phase 1: Donor Cell Preparation

1. Culture iHAC
CHO Donor Cells

2. Induce Micronucleation
(Colcemid Treatment)

Phase 2: Chromosome Transfer

3. Isolate Microcells
(Cytochalasin B + Centrifugation)

4. Prepare Recipient

Human Cells

Purified Mic*ocell'e.
1

5. Fuse Microcells with
Recipient Cells (MMCT)

6. Select for Transferred HAC
(e.g., G418 Selection)

7. Isolate and Expand
Resistant Clones

Phase 3:‘>/alidation

8. Confirm HAC Presence
(Genomic PCR)

Y

9. Verify HAC Autonomy
(FISH Analysis)

A

10. Quantify Transgene Expression
(QRT-PCR)

Validated iHAC Cell Line

Click to download full resolution via product page

Caption: Workflow for generating and validating a stable cell line using the iHAC vector.
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Caption: The process of Microcell-Mediated Chromosome Transfer (MMCT).
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Caption: Using an iHAC-engineered cell line to investigate a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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